
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analgesic Activity
Research into bioisosteric replacements to enhance analgesic properties has shown that specific substitutions in chemical structures can lead to increased analgesic activity. A study by Ukrainets et al. (2016) highlighted the synthesis of new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, demonstrating that replacing the phenyl ring with an isosteric heterocycle significantly affects analgesic properties, particularly with 3-pyridine derivatives Ukrainets, Mospanova, & Davidenko, 2016.
Antimicrobial Applications
The synthesis and evaluation of antimicrobial activities have been a significant focus. Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, which were screened for antifungal and antibacterial activities, indicating potential applications in combating microbial infections Patel & Patel, 2010.
Anticancer and Anti-inflammatory Properties
The exploration of novel compounds for anticancer and anti-inflammatory activities has led to the synthesis of derivatives with promising therapeutic effects. Abu‐Hashem, Al-Hussain, & Zaki (2020) reported the synthesis of novel derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential for developing new therapeutic agents Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Combinatorial Chemistry Applications
In the field of combinatorial chemistry, Ivachtchenko, Kovalenko, & Drushlyak (2003) developed a liquid-phase synthesis approach for creating libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines. This method enables the rapid generation of diverse compounds for high-throughput screening, highlighting the versatility of the core structure in drug discovery Ivachtchenko, Kovalenko, & Drushlyak, 2003.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-furancarboxaldehyde with 4-methoxyaniline to form the intermediate Schiff base, which is then reacted with thiourea and ethyl acetoacetate to yield the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "4-methoxyaniline", "thiourea", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with 4-methoxyaniline in ethanol to form the Schiff base intermediate.", "Step 2: Addition of thiourea to the Schiff base intermediate in ethanol and refluxing the mixture for several hours to form the thiosemicarbazone intermediate.", "Step 3: Addition of ethyl acetoacetate to the thiosemicarbazone intermediate in ethanol and refluxing the mixture for several hours to yield the final product.", "Step 4: Purification of the final product by recrystallization from ethanol." ] } | |
CAS RN |
403720-48-9 |
Product Name |
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molecular Formula |
C21H17N3O4S |
Molecular Weight |
407.44 |
IUPAC Name |
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H17N3O4S/c1-27-15-7-5-14(6-8-15)22-19(25)13-4-9-17-18(11-13)23-21(29)24(20(17)26)12-16-3-2-10-28-16/h2-11H,12H2,1H3,(H,22,25)(H,23,29) |
InChI Key |
HAZSYXBLHPZXDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



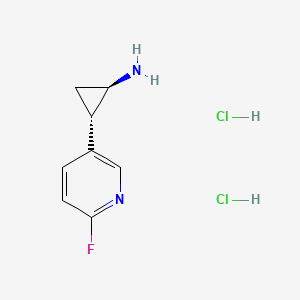
![2-(1-phenylethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2627404.png)
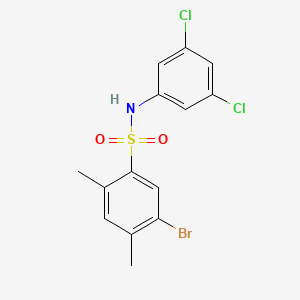
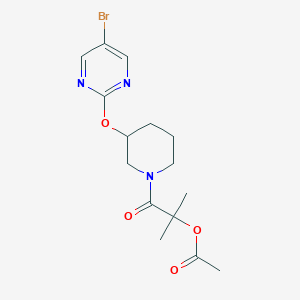
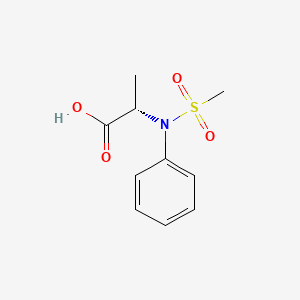

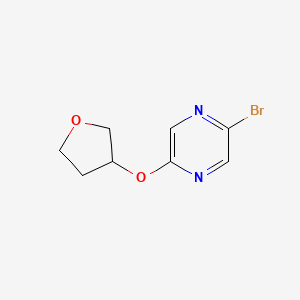
![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2627414.png)
![3-[(Pyridin-4-yl)amino]benzoic acid](/img/structure/B2627418.png)


![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2627425.png)
![7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627426.png)